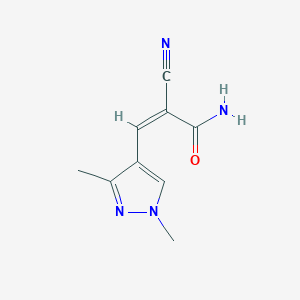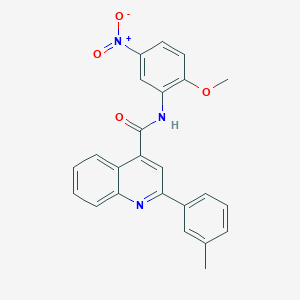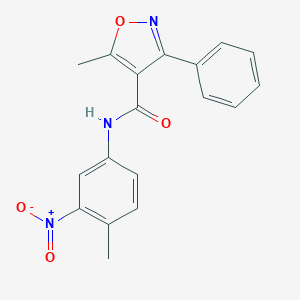![molecular formula C18H16N4O5 B449608 N',N'-BIS[(E)-1-(2-FURYL)ETHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE](/img/structure/B449608.png)
N',N'-BIS[(E)-1-(2-FURYL)ETHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring system, which is a five-membered aromatic ring containing one oxygen atom. The presence of furan rings in its structure contributes to its reactivity and potential utility in different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide typically involves the condensation of furfural with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process. The reaction can be represented as follows:
Furfural+Hydrazine Derivative→N’ 2 ,N’ 5 -bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can convert the furan rings to dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide involves its interaction with specific molecular targets and pathways. The furan rings in its structure can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N’~1~,N’~4~-bis[1-(5-methyl-2-furyl)ethylidene]succinohydrazide
- N’-(1-(2-furyl)ethylidene)-2-((1-methyl-1H-benzimidazol-2-yl)thio)acetohydrazide
Uniqueness
N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide is unique due to its specific arrangement of furan rings and hydrazide groups. This unique structure contributes to its distinct reactivity and potential applications in various fields. Compared to similar compounds, it may offer different reactivity profiles and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H16N4O5 |
|---|---|
Peso molecular |
368.3g/mol |
Nombre IUPAC |
2-N,5-N-bis[(E)-1-(furan-2-yl)ethylideneamino]furan-2,5-dicarboxamide |
InChI |
InChI=1S/C18H16N4O5/c1-11(13-5-3-9-25-13)19-21-17(23)15-7-8-16(27-15)18(24)22-20-12(2)14-6-4-10-26-14/h3-10H,1-2H3,(H,21,23)(H,22,24)/b19-11+,20-12+ |
Clave InChI |
NXIIFFNOFFTBRV-AYKLPDECSA-N |
SMILES |
CC(=NNC(=O)C1=CC=C(O1)C(=O)NN=C(C)C2=CC=CO2)C3=CC=CO3 |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC=C(O1)C(=O)N/N=C(/C2=CC=CO2)\C)/C3=CC=CO3 |
SMILES canónico |
CC(=NNC(=O)C1=CC=C(O1)C(=O)NN=C(C)C2=CC=CO2)C3=CC=CO3 |
Solubilidad |
44.9 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[(E)-[3-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-methoxyphenyl]methylideneamino]-2-methylpyrazole-3-carboxamide](/img/structure/B449525.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-[(3-bromobenzyl)oxy]benzylidene}propanohydrazide](/img/structure/B449526.png)

![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B449530.png)
![2-[5-(2-NITROPHENYL)FURAN-2-YL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B449531.png)
![3-[(2-Bromophenoxy)methyl]benzohydrazide](/img/structure/B449533.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B449534.png)
![2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B449536.png)


![4-[(2-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B449543.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2,4-dimethoxybenzylidene)propanohydrazide](/img/structure/B449545.png)
![2-(3,4-dimethoxyphenyl)-N-[3-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-2,2-dimethylpropyl]-4-quinolinecarboxamide](/img/structure/B449547.png)
![ethyl 2-({3-nitro-2-methylbenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B449548.png)
